molecular formula C12H11BrN2 B8312840 5-Benzyl-3-bromopyridin-2-amine

5-Benzyl-3-bromopyridin-2-amine

Cat. No. B8312840
M. Wt: 263.13 g/mol
InChI Key: VXOULVVFCZRMKX-UHFFFAOYSA-N
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Patent
US07888375B2

Procedure details

To a stirred solution of 5-benzyl-3-bromopyridin-2-amine 3 (0.2 g, 0.7 mmol) in DMF (4 mL) was added water (2 drops) followed by t-butyl nitrite (0.378 g, 3.6 mmol) and the reaction mixture stirred at RT for 30 min. DMF and the excess reagent were distilled off, and the residue purified by flash chromatography on silica gel (EtOAc:hexane, 1:1). Yield 7.3 g (86%), white solid, mp 151-152° C. 1H NMR (CDCl3, 500 MHz): δ 3.77 (s, 2H, CH2), 7.17-7.36 (m, 6H, Ar—H and CH), 7.76 (d, 1H, CH, J=1.5 Hz) 13.25 (bs, 1H, NH). 13C NMR (CDCl3, 125 MHz): δ 37.3, 115.4, 121.0, 126.9, 128.8, 128.8, 128.9, 128.9, 132.4, 138.5, 145.3, 161.0; HRMS (M+H)+ calcd for C12H11BrNO 264.0024, found 264.0014.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.378 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[CH:9]=[C:10]([Br:15])[C:11](N)=[N:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N(OC(C)(C)C)=[O:17]>CN(C=O)C.O>[CH2:1]([C:8]1[CH:9]=[C:10]([Br:15])[C:11](=[O:17])[NH:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C=1C=C(C(=NC1)N)Br
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O
Step Two
Name
Quantity
0.378 g
Type
reactant
Smiles
N(=O)OC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
DMF and the excess reagent were distilled off
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography on silica gel (EtOAc:hexane, 1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C1=CC=CC=C1)C=1C=C(C(NC1)=O)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.